molecular formula C17H18O4 B8498823 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester

2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester

Cat. No. B8498823
M. Wt: 286.32 g/mol
InChI Key: CLKDVUOJHWYTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methoxy]-5-methylbenzoate

InChI

InChI=1S/C17H18O4/c1-12-4-9-16(15(10-12)17(18)20-3)21-11-13-5-7-14(19-2)8-6-13/h4-10H,11H2,1-3H3

InChI Key

CLKDVUOJHWYTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxy-5-methylbenzoic acid methyl ester (4.98 g, 30 mmol), 4-methoxybenzyl chloride (4.69 g, 30 mmol) and K2CO3 (4.55 g, 33 mmol) in DMF (50 mL) is stirred at 60° C. for 48 h. The mixture is diluted with EtOAc and washed with 1N HCl and brine then the organic phase is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue is purified by column chromatography using a gradient of 0-100% EtOAc/hexane as eluent to give the title compound as a colorless oil.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Hydroxy-5-methylbenzoic acid methyl ester (4.98 g, 30 mmol) and 1-chloromethyl-4-methoxybenzene (4.69 g, 30 mmol) and K2CO3 (4.55 g, 33 mmol) in DMF (50 mL) is heated to 60° C. for 72 h. The mixture is then diluted with EtOAc (100 mL), and then washed with 1N HCl solution and brine. It is then dried and concentrated. The residue is purified by flash chromatography to give the title compound as a colorless oil.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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